The Agonistic Mechanism of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA on Formyl Peptide Receptors: An In-depth Technical Guide
The Agonistic Mechanism of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA on Formyl Peptide Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic peptide agonist that selectively targets the formyl peptide receptor (FPR) family, primarily FPR1. As a G-protein coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, FPR1 is a key mediator of the innate immune response to bacterial and mitochondrial N-formyl peptides. Activation of FPR1 by agonists such as N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA initiates a cascade of intracellular signaling events, culminating in critical cellular functions including chemotaxis, superoxide production, and degranulation. This technical guide provides a comprehensive overview of the mechanism of action of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, detailing its interaction with FPRs, the subsequent signaling pathways, and the physiological responses it elicits. This document also includes a compilation of relevant quantitative data and detailed experimental protocols for studying the activity of this and related formyl peptides.
Introduction to the Formyl Peptide Receptor Family
The formyl peptide receptor (FPR) family consists of three members in humans: FPR1, FPR2, and FPR3, all of which are class A G-protein coupled receptors.[1][2] These receptors play a crucial role in host defense by recognizing N-formyl peptides, which are common molecular patterns associated with bacteria and damaged mitochondria.[1][3] FPR1, the high-affinity receptor for N-formyl-methionyl-leucyl-phenylalanine (fMLF) and its analogs, is the primary target of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA.[2][4] FPRs are coupled to inhibitory G-proteins (Gαi), and their activation triggers a wide array of signaling pathways that govern the inflammatory and immune responses of myeloid cells.[5]
Molecular Mechanism of Action
The mechanism of action of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA can be delineated into three key stages: receptor binding, signal transduction, and cellular response.
Receptor Binding and Activation
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, a synthetic analog of fMLF, binds to FPR1 with high affinity and specificity. The N-formyl group is crucial for this interaction, mimicking the structure of bacterial-derived peptides.[6] This binding event induces a conformational change in the receptor, facilitating the dissociation of the Gαi subunit from the Gβγ dimer of the associated heterotrimeric G-protein.
Intracellular Signaling Cascades
The dissociation of the G-protein subunits initiates multiple downstream signaling pathways:
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Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More significantly, the released Gβγ dimer activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are pivotal for many cellular responses.[5]
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MAPK and PI3K Pathways: FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the p38 and extracellular signal-regulated kinase (ERK) pathways, as well as the phosphoinositide 3-kinase (PI3K) pathway.[5][7] These pathways are critical for regulating gene expression, cell survival, and motility.
The following diagram illustrates the primary signaling pathways initiated by the binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA to FPR1.
Caption: FPR1 Signaling Pathway.
Cellular Responses
The activation of these signaling cascades culminates in a range of physiological responses in immune cells, particularly neutrophils:
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Chemotaxis: The directed migration of neutrophils towards the source of the formyl peptide, a critical step in the inflammatory response.[2]
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Superoxide Production (Respiratory Burst): The activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) that are essential for killing invading pathogens. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is known to elicit superoxide anion production at nanomolar concentrations.
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Degranulation: The release of antimicrobial proteins and proteases from intracellular granules to combat infection.[2]
-
Phagocytosis: The engulfment of pathogens and cellular debris.
Quantitative Data
The following table summarizes the available quantitative data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and the well-characterized FPR1 agonist, fMLF, for comparative purposes.
| Parameter | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | fMLF (N-Formyl-Met-Leu-Phe) | Receptor | Cell Type/System | Reference |
| Binding Affinity (pKd) | 9.22 | - | FPR1 | Not Specified | [6] |
| Binding Affinity (Ki) | - | 38 nM | FPR1 | Not Specified | |
| Chemotaxis (EC50) | 0.4 nM (iodinated form) | - | FPR1 | Human Neutrophils | [6] |
| Superoxide Production | Active at nanomolar concentrations | - | FPR1 | Human PMNL | [1] |
Note: Data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is limited. PMNL: Polymorphonuclear leukocytes.
Experimental Protocols
The study of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA's mechanism of action involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the peptide to its receptor.
Objective: To quantify the binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPR1.
Materials:
-
HEK-293 cells transfected with human FPR1 cDNA.
-
Radiolabeled ligand: [125I]N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys.
-
Unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters.
Protocol:
-
Cell Preparation: Culture and harvest HEK-293 cells expressing FPR1. Prepare a cell suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of an unlabeled standard (e.g., fMLF) to determine non-specific binding.
-
Incubation: Add the cell suspension to each well and incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay measures the ability of the peptide to induce directed cell migration.
Objective: To quantify the chemotactic response of neutrophils to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA.
Materials:
-
Freshly isolated human neutrophils.
-
RPMI-1640 medium.
-
24-well Transwell plates with polycarbonate membranes (3-5 µm pore size).
-
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA.
-
fMLF (positive control).
-
Flow cytometer or microscope for cell counting.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup: In the lower chamber of the Transwell plate, add RPMI-1640 medium containing various concentrations of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA. Include a negative control (medium only) and a positive control (fMLF).
-
Cell Seeding: Add a suspension of isolated neutrophils in RPMI-1640 to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Quantification: After incubation, collect the cells that have migrated to the lower chamber. Count the cells using a flow cytometer or by staining and manual counting under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of the peptide to determine the EC50 for chemotaxis.
The following diagram illustrates the experimental setup for a Transwell chemotaxis assay.
Caption: Transwell Chemotaxis Assay.
Conclusion
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a valuable tool for studying the biology of formyl peptide receptors. Its potent agonistic activity at FPR1 triggers a cascade of well-defined signaling events that are central to the innate immune response. A thorough understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for researchers and professionals in the fields of immunology and drug development who are investigating inflammatory processes and potential therapeutic interventions targeting the FPR family. Further research to fully quantify the potency and efficacy of this peptide in a broader range of functional assays will provide a more complete picture of its biological activity.
References
- 1. genscript.com [genscript.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. MedChemExpress N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.it]
- 7. N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys - LKT Labs [lktlabs.com]
